molecular formula C18H19N5O2 B12174797 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide

Cat. No.: B12174797
M. Wt: 337.4 g/mol
InChI Key: YUGRRBVTINRZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide is a synthetic small molecule characterized by a butanamide backbone linked to a substituted phenyl ring. The phenyl ring features a methoxy group at the para-position and a 1H-tetrazole moiety at the meta-position. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, is notable for its metabolic stability and ability to participate in hydrogen bonding, which often enhances receptor binding in medicinal chemistry . This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where tetrazole-containing analogs are prevalent (e.g., angiotensin II receptor antagonists) .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-4-phenylbutanamide

InChI

InChI=1S/C18H19N5O2/c1-25-17-11-10-15(12-16(17)23-13-19-21-22-23)20-18(24)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,24)

InChI Key

YUGRRBVTINRZQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-(1H-Tetrazol-1-yl)phenyl) Isonicotinamide (TPIN)

  • Structure : Shares a tetrazole-substituted phenyl ring but replaces the butanamide chain with an isonicotinamide group.
  • Biological Activity : TPIN inhibits prostate cancer cell proliferation by downregulating F-actin, paxillin, and Akt-mTOR signaling .
  • The isonicotinamide moiety may enhance solubility compared to the butanamide chain in the target compound.
  • Metabolic Stability : Both compounds benefit from the tetrazole’ resistance to oxidative metabolism, but the amide bond in TPIN may be more prone to hydrolysis than the butanamide linkage .

4-[2,4-Bis(2-Methylbutan-2-yl)phenoxy]-N-[4-(5-Oxo-4-(1-Phenyltetrazol-5-yl)sulfanylpyrazol-1-yl)phenyl]butanamide

  • Structure : Features a longer butanamide chain and a 1-phenyltetrazol-5-ylsulfanyl group, introducing steric bulk and sulfur-based reactivity.
  • Functional Impact: The thioether linkage may increase susceptibility to oxidative metabolism compared to the target compound’s tetrazole. The bis-methylbutylphenoxy group enhances lipophilicity, likely reducing aqueous solubility .
  • Pharmacokinetics : The extended chain length could prolong half-life but may hinder target engagement due to steric hindrance.

3-(2-Butyl-5-Chloroimidazol-4-yl)-N-[4-Methoxy-3-(Trifluoromethyl)phenyl]-4,5-Dihydroisoxazole-5-carboxamide

  • Structure : Replaces the tetrazole with a dihydroisoxazole carboxamide and adds a trifluoromethyl group.
  • Metabolic Vulnerability : The amide bond in this compound undergoes enzymatic hydrolysis, as shown in rat and rabbit plasma, necessitating sample stabilization for bioanalytical studies .
  • Electron Effects : The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This difference could influence binding to hydrophobic pockets in target proteins.

4-Methoxybutyrylfentanyl

  • Structure : Shares a para-methoxyphenyl group and butanamide chain but includes a piperidine ring instead of tetrazole.
  • Pharmacology: As an opioid, it targets µ-opioid receptors, whereas the tetrazole in the target compound suggests non-opioid applications (e.g., kinase inhibition or GPCR modulation) .

Research Findings and Implications

  • Tetrazole vs. Other Heterocycles : The 1H-tetrazole group in the target compound confers superior metabolic stability over dihydroisoxazole or simple amides, as seen in enzymatic hydrolysis studies .
  • Substituent Effects : The para-methoxy group enhances lipophilicity but may reduce aqueous solubility compared to TPIN’s pyridine ring. This trade-off could be optimized for CNS penetration or peripheral targeting.

Biological Activity

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

This compound is synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent coupling with a phenylbutanamide moiety. The compound's chemical structure can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{2}

2.1 Anticancer Properties

Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer activities. For instance, a derivative similar to this compound was evaluated for its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated:

CompoundIC50 (μM)Cell Line
This compound0.312MCF-7
Similar Tetrazole Compound0.031A549

These findings suggest that the tetrazole group may enhance the compound's potency against specific cancer types .

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and pathways associated with tumor growth and proliferation. Notably, it has been shown to inhibit xanthine oxidase (XO), an enzyme implicated in oxidative stress and inflammation, which are critical in cancer progression.

3. Case Studies

Case Study 1: Inhibition of Xanthine Oxidase

A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the tetrazole moiety significantly impacted XO inhibition:

ModificationIC50 (μM)
Unmodified0.312
Modified0.021

The introduction of specific functional groups enhanced binding affinity to the enzyme's active site, demonstrating the importance of molecular structure in determining biological activity .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays using MTT assays showed that this compound effectively reduced cell viability in treated cancer cell lines:

Concentration (μg/ml)% Cell Viability (MCF-7)
25045%
30030%

These results indicate a dose-dependent response, further supporting the compound's potential as an anticancer agent .

4. Conclusion

This compound exhibits promising biological activity, particularly in anticancer applications. Its mechanism of action involves inhibition of xanthine oxidase and other pathways critical for tumor growth. Continued research into its structure and biological interactions will be essential for developing effective therapeutic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.